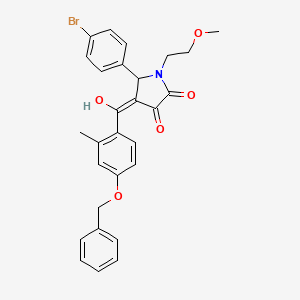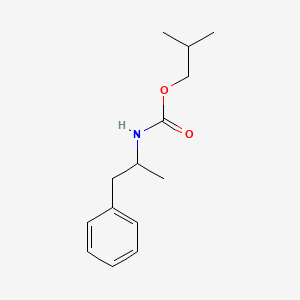
(1-Methyl-2-phenylethyl)-carbamic Acid, 2-Methylpropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 1-methyl-2-phenylethylcarbamate is a chemical compound with the molecular formula C14H21NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes an isobutyl group, a methyl group, and a phenylethyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 1-methyl-2-phenylethylcarbamate typically involves the reaction of isobutyl alcohol with 1-methyl-2-phenylethylamine in the presence of a carbamoyl chloride. This reaction is usually carried out under mild conditions, with the use of a base such as cesium carbonate to facilitate the formation of the carbamate ester .
Industrial Production Methods
Industrial production of carbamates, including isobutyl 1-methyl-2-phenylethylcarbamate, often involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, making it efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 1-methyl-2-phenylethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Isobutyl 1-methyl-2-phenylethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of isobutyl 1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Methyl carbamate: A simpler carbamate ester with a methyl group instead of an isobutyl group.
Phenylethyl carbamate: Similar structure but lacks the isobutyl group.
Uniqueness
Isobutyl 1-methyl-2-phenylethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-methylpropyl N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)10-17-14(16)15-12(3)9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) |
Clave InChI |
OHLJVSASEFVWRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
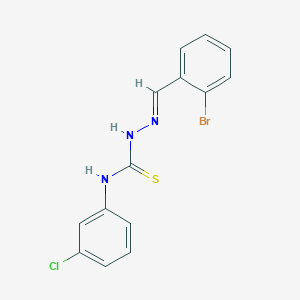


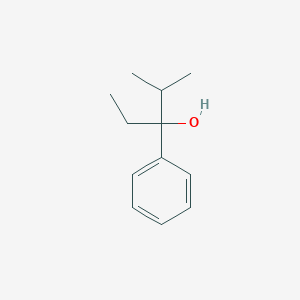

![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)

![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)
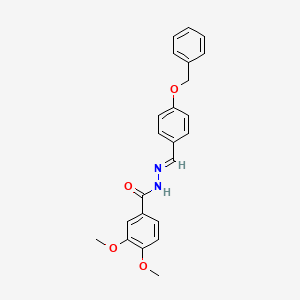
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12006747.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)
